Product packaging for Fluazacort(Cat. No.:CAS No. 19888-56-3)

Fluazacort

Cat. No.: B1672856
CAS No.: 19888-56-3
M. Wt: 459.5 g/mol
InChI Key: BYZCJOHDXLROEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluazacort (CAS 19888-56-3), with the molecular formula C25H30FNO6 and a molar mass of 459.514 g/mol, is a synthetic steroid classified as a glucocorticoid . As a research chemical, it is primarily of interest in immunological and inflammatory studies due to its anti-inflammatory and immunosuppressive potential, which is characteristic of its drug class . Researchers investigating corticosteroid structure-activity relationships may find value in its oxazoline-derivative chemical structure. This product is strictly labeled "For Research Use Only." It is not for human or veterinary diagnostic or therapeutic applications, nor is it intended for personal use. All information presented is for informational purposes only. Researchers are responsible for conducting all necessary due diligence and handling the compound in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30FNO6 B1672856 Fluazacort CAS No. 19888-56-3

Properties

IUPAC Name

[2-(12-fluoro-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FNO6/c1-13-27-25(20(31)12-32-14(2)28)21(33-13)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30H,5-6,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZCJOHDXLROEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C(=O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043205
Record name Fluazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19888-56-3
Record name Fluazacort
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19888-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Derivatization Strategies for Fluazacort

Advanced Synthetic Methodologies for Fluazacort and Its Analogues

The synthesis of complex steroidal compounds like this compound typically involves advanced organic chemistry methodologies to ensure structural integrity, stereochemical control, and high purity. While specific detailed synthetic routes for this compound are not extensively delineated in publicly available literature, general principles of steroid synthesis provide insight into the approaches that would be employed. These often involve multi-step sequences, starting from readily available steroid precursors or constructing the core steroid skeleton through convergent or linear synthetic strategies nih.govcaltech.edusioc-journal.cn.

Key advanced methodologies pertinent to the synthesis of this compound and its analogues include:

Stereoselective Reactions: Given the numerous chiral centers in this compound (e.g., 9α-fluoro, 11β-hydroxy, 17α,16α-d-oxazole ring system) wikipedia.org, stereoselective synthesis is paramount. Techniques such as asymmetric catalysis, chiral auxiliaries, and substrate-controlled diastereoselective reactions are crucial for establishing the correct absolute and relative stereochemistry at each chiral center justia.comgoogleapis.comnih.govchemicalbook.comepo.orggoogle.comjustia.comepfl.ch. For instance, the introduction of fluorine at the 9α-position, a common modification in potent corticosteroids, requires precise control to achieve the desired stereoisomer collaborativedrug.com.

Functional Group Transformations: The synthesis would involve a series of highly selective functional group interconversions. This includes oxidation, reduction, halogenation (specifically fluorination), and the formation of the characteristic oxazole (B20620) ring system fused to the D-ring of the steroid nucleus wikipedia.org. The precise timing and conditions for these transformations are critical to avoid undesirable side reactions and maintain the integrity of other sensitive functional groups.

Protecting Group Chemistry: Due to the presence of multiple reactive functional groups (e.g., hydroxyls, ketones, esters) within the this compound structure, strategic use of protecting groups would be essential throughout the synthetic sequence to ensure chemoselectivity during various transformations justia.com.

Purpose-Driven Derivatization Approaches in this compound Research

Derivatization in this compound research, as with other pharmaceutical compounds, is purpose-driven, aiming to modulate or enhance specific properties such as biological activity, pharmacokinetic profiles, or to facilitate specific research objectives like structure-activity relationship (SAR) studies nih.govgoogle.com.nauomustansiriyah.edu.iq.

Chemical Transformations for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity collaborativedrug.comchalcogen.ro. For this compound, a corticosteroid, SAR studies would involve targeted chemical transformations to probe the importance of various structural features.

Common chemical transformations for SAR studies on steroid scaffolds include:

Modifications at the A-ring: Alterations to the C-1, C-2 double bond or the C-3 ketone are common. For instance, introducing additional unsaturation in Ring A can enhance anti-inflammatory effects collaborativedrug.com.

Fluorination: The fluorine atom at the 9α-position of this compound is a known feature in many potent glucocorticoids wikipedia.org. SAR studies might explore the impact of fluorine at other positions or the introduction of multiple fluorine atoms, as fluorination can significantly influence receptor binding affinity and metabolic stability collaborativedrug.commdpi.com.

Hydroxyl Group Modifications: The 11β-hydroxyl group is crucial for glucocorticoid activity collaborativedrug.com. Chemical transformations such as esterification or etherification of this hydroxyl, or other hydroxyl groups (like the C-21 hydroxyl which is acetylated in this compound acetate), would be investigated to understand their impact on activity and bioavailability wikipedia.orgmdpi.com.

Side Chain and Heterocyclic Ring Modifications: The 17α,16α-d-oxazole ring system is a defining feature of this compound wikipedia.org. SAR studies would involve systematic modifications to the 2'-methyl group of this oxazole ring or even the replacement of the oxazole with other heterocyclic systems to identify optimal interactions with the target receptor nih.govnih.gov.

Table 1: Examples of Chemical Transformations for SAR Studies on Steroids

Structural Modification Potential Impact on Activity/Properties
9α-Fluorination Enhanced glucocorticoid and mineralocorticoid activity collaborativedrug.com
11β-Hydroxyl Esterification Altered bioavailability, metabolic stability mdpi.com
A-ring Unsaturation (e.g., C1-C2 double bond) Enhanced anti-inflammatory effect, reduced salt retention collaborativedrug.com

Synthetic Routes for Novel this compound Derivatives

The development of novel this compound derivatives would involve designing synthetic routes that allow for systematic or targeted modifications of the parent compound. These routes leverage established organic reactions and modern synthetic strategies to introduce new functionalities or alter existing ones.

General strategies for synthesizing novel derivatives include:

Late-Stage Functionalization: Introducing modifications at a late stage of the synthesis of the this compound scaffold, minimizing the need to re-optimize earlier steps for each new derivative caltech.edu.

Building Block Approach: Synthesizing key fragments with pre-installed modifications, which are then coupled to form the desired derivative caltech.edu. This is particularly useful for exploring diverse substituents on specific parts of the molecule.

Click Chemistry and Bioconjugation: While more common for larger biomolecules, the principles of efficient and selective bond formation (e.g., click reactions) can be applied to attach various moieties to this compound or its precursors, expanding the chemical space of derivatives justia.com.

Prodrug Strategies: Synthesizing prodrugs by reversibly modifying functional groups (e.g., hydroxyls to esters) to improve pharmacokinetic properties such as absorption, distribution, or duration of action uomustansiriyah.edu.iqjustia.com. For this compound, the 21-acetate is already a common ester, and further modifications at this position or other hydroxyls could be explored.

Stereochemical Control and Purity in this compound Synthesis

Stereochemical control is paramount in the synthesis of pharmaceuticals, especially for complex molecules like this compound, which possesses multiple chiral centers wikipedia.org. Different stereoisomers (enantiomers and diastereomers) can exhibit vastly different biological activities, including efficacy and side effect profiles justia.comgoogleapis.comepo.orgjustia.com.

Methods to achieve and ensure stereochemical control and high purity in this compound synthesis include:

Asymmetric Synthesis: Employing chiral catalysts, reagents, or auxiliaries to direct the formation of a specific stereoisomer during bond-forming reactions justia.comgoogleapis.comnih.govchemicalbook.comepo.orggoogle.comjustia.comepfl.chgoogle.com. This is often the most efficient method for producing enantiomerically pure compounds.

Chiral Resolution: Separating racemic mixtures of intermediates or the final product into their individual enantiomers using methods such as chiral chromatography (e.g., chiral HPLC) or diastereomeric salt formation followed by crystallization justia.comepo.org.

Starting from Chiral Pool Precursors: Utilizing naturally occurring chiral compounds, such as other steroids or carbohydrates, as starting materials, whose inherent stereochemistry can be carried through the synthesis mdpi.com.

Purity Analysis: Rigorous analytical techniques are employed at various stages of synthesis and for the final product to ensure high chemical and stereochemical purity. These include:

High-Performance Liquid Chromatography (HPLC): Used for separation and quantification of impurities and enantiomers googleapis.comjelsciences.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): Essential for confirming molecular structure and stereochemistry googleapis.commdpi.com.

Mass Spectrometry (MS): Used for molecular weight confirmation and impurity identification mdpi.commdpi.com.

X-ray Crystallography: Provides definitive structural and stereochemical information for crystalline compounds.

The stringent requirements for purity and stereochemical integrity in pharmaceutical compounds necessitate a combination of these synthetic and analytical strategies throughout the development and manufacturing of this compound and its derivatives epo.orggoogleapis.com.

Molecular Mechanisms of Fluazacort Action and Glucocorticoid Receptor Pharmacology

Glucocorticoid Receptor (GR) Binding and Activation Dynamics

Upon binding of Fluazacort, the GR undergoes a series of dynamic changes that are crucial for its activation and subsequent modulation of gene expression. This process initiates with the ligand entering the GR's ligand-binding pocket, leading to conformational adjustments, dissociation from chaperone proteins, and translocation to the nucleus, followed by dimerization plos.orgmdpi.comgoogle.comabcam.comgoogle.comnih.govmpg.defrontiersin.org.

The ligand-binding domain (LBD) of the GR contains a hydrophobic cavity known as the ligand-binding pocket (LBP) epo.orgub.edu. Glucocorticoids, including this compound, bind within this pocket. While specific detailed research findings on the precise amino acid interactions of this compound within the GR LBP are not extensively reported in the available literature, general glucocorticoid-GR interactions involve key residues within helices (H) 3, 4, 5, 6, 7, and 10 of the LBD wikipedia.org. For instance, residues like T739 have been identified as important for ligand binding in other glucocorticoid-GR complexes universiteitleiden.nl. The binding of a ligand like this compound is characterized by its affinity, a measure of how strongly it binds to the receptor. This compound is noted as a high-affinity agonist for the GR biorxiv.org. For comparative purposes, other glucocorticoids like fluticasone (B1203827) propionate (B1217596) exhibit high affinity with a Kd value of 0.5 nM medchemexpress.commpg.de.

Table 1: Representative Glucocorticoid Receptor Binding Affinities (Kd values)

Glucocorticoid LigandReported Kd (nM)Reference
Fluticasone Propionate0.5 medchemexpress.commpg.de
Cortisol (endogenous)~15.3 (GR-LBD self-association) biorxiv.org
Dexamethasone (B1670325) (DEX)Variable (often in nM range) biorxiv.org
This compoundHigh affinity (specific Kd not readily available) biorxiv.org

The binding of a glucocorticoid such as this compound to the GR LBD induces significant conformational changes in the receptor nih.govabcam.commpg.de. These structural rearrangements are critical for the receptor's activation and subsequent functions. For example, binding of certain potent glucocorticoids can lead to a dramatic expansion of the GR ligand-binding pocket, effectively doubling its size, and influencing the position of helices like H3 and H7. These conformational shifts are essential for the dissociation of chaperone proteins and the exposure of nuclear localization signals universiteitleiden.nlgoogle.com. The flexibility of helices within the LBD, particularly H3 and H7, is highly important as the ligand pulls them towards the center of the binding pocket wikipedia.org. These ligand-induced conformational changes dictate the subsequent steps in GR signaling, including interactions with coactivators epo.org.

Following ligand binding and the induced conformational changes, the GR-Fluazacort complex dissociates from its chaperone complex in the cytoplasm plos.orgmdpi.comgoogle.com. This dissociation exposes nuclear localization signals, facilitating the translocation of the activated GR into the nucleus wikidoc.orgplos.orgepo.orggoogle.comabcam.comgoogle.comnih.govfrontiersin.org. Once in the nucleus, the GR typically forms homodimers, which is a crucial step for its ability to bind to specific DNA sequences and regulate gene expression wikidoc.orgnih.govplos.orgumich.edumdpi.comgoogle.comabcam.comnih.govmpg.defrontiersin.org. Studies indicate that GR dimerization can occur through interfaces in both the DNA-binding domain (DBD) and the ligand-binding domain (LBD) wikidoc.orgnih.govmpg.de. The extent of dimerization can be influenced by receptor concentration and ligand presence nih.gov.

Conformational Changes in the Glucocorticoid Receptor Ligand-Binding Domain Upon this compound Binding

Transcriptional Regulation and Gene Expression Modulation by this compound

The nuclear GR homodimer, activated by this compound, then modulates gene expression through distinct mechanisms, primarily involving direct DNA binding or protein-protein interactions with other transcription factors nih.govplos.orgmdpi.comgoogle.comnih.govfrontiersin.org.

A key mechanism of this compound-mediated gene regulation is the direct binding of the GR homodimer to specific DNA sequences known as Glucocorticoid-Responsive Elements (GREs) nih.govplos.orgumich.edumdpi.comgoogle.comnih.gov. These GREs are typically palindromic sequences, such as the consensus sequence GGAACAnnnTGTTCT, located in the promoter regions of glucocorticoid-responsive genes nih.govplos.orgumich.edu. The cooperative binding of the GR homodimer to these GREs stabilizes the interaction with DNA and promotes transcriptional activation, a process known as transactivation plos.orggoogle.commpg.de.

The interaction of the GR-Fluazacort complex with GREs also facilitates the recruitment of a diverse array of coregulatory proteins nih.govplos.orgumich.edumdpi.comgoogle.com. These coregulators, broadly classified as coactivators and corepressors, play a critical role in fine-tuning the transcriptional response google.com. Coactivators, such as members of the p160 steroid receptor coactivator (SRC) family (e.g., TIF2), often possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and increased accessibility for the transcriptional machinery, thereby enhancing gene expression ub.edugoogle.com. Conversely, corepressors (e.g., N-CoR, SMRT) typically have histone deacetyltransferase (HDAC) activity, leading to chromatin compaction and transcriptional repression google.com.

Beyond direct DNA binding, this compound-activated GR can also modulate gene expression through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, which are crucial regulators of inflammatory genes plos.orggoogle.comabcam.comnih.govfrontiersin.org. This mechanism, often termed transrepression, can inhibit the activity of these pro-inflammatory transcription factors, contributing to the anti-inflammatory effects of glucocorticoids plos.orggoogle.com.

The concept of "functional selectivity" or "biased agonism" suggests that different ligands, even for the same receptor, can stabilize distinct receptor conformations, leading to differential recruitment of coregulatory proteins and activation of specific signaling pathways. While specific data on this compound's functional selectivity profile are not detailed in the provided information, it is a significant area of research for glucocorticoids, aiming to develop compounds with more targeted therapeutic effects and reduced side effects by biasing the recruitment of specific cofactors.

Interaction with Glucocorticoid-Responsive Elements (GREs)

Intracellular Signaling Cascades Influenced by this compound

As a glucocorticoid, this compound influences intracellular signaling cascades through both genomic and non-genomic mechanisms. The primary genomic action involves the binding of this compound to the cytoplasmic glucocorticoid receptor (GR). This binding induces a conformational change in the GR, leading to its activation and subsequent translocation into the nucleus. Within the nucleus, the activated glucocorticoid receptor-ligand complex can directly interact with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating gene transcription. wikipedia.org

Beyond these genomic effects, this compound also exerts rapid non-genomic effects by interacting with membrane-bound glucocorticoid receptors, which leads to the activation of various intracellular signaling cascades. A key pathway influenced by this compound, typical of glucocorticoids, is the inhibition of the NF-κB pathway. The NF-κB pathway plays a crucial role in inflammatory responses by regulating the expression of numerous genes involved in inflammation, including those encoding cytokines, chemokines, adhesion molecules, and acute-phase proteins. The activated glucocorticoid-receptor complex can bind to and inactivate key pro-inflammatory transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). Furthermore, glucocorticoids can upregulate the expression of inhibitory proteins like IκB, which sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent gene activation. wikipedia.orgfishersci.nonih.gov

Regulation of Pro-inflammatory Cytokine Synthesis and Release

This compound, consistent with the actions of other glucocorticoids, profoundly impacts the synthesis and release of pro-inflammatory cytokines. Glucocorticoids are known to inhibit the expression and action of most cytokines. nih.gov This modulatory effect is a critical component of their anti-inflammatory action.

In studies involving triggered human blood mononuclear cells in culture, glucocorticoids significantly diminish the production of various cytokines. These include "initial phase" cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as "immunomodulatory" cytokines like Interleukin-2 (IL-2), Interleukin-3 (IL-3), Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-10 (IL-10), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ). Additionally, the production of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and the growth factor Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is also suppressed. nih.gov The inhibition of NF-κB activity, a central regulator of inflammatory cytokine expression, is a significant mechanism underlying the anti-inflammatory effects mediated by the glucocorticoid receptor. fishersci.no

Impact on Cell Adhesion Molecule Expression

This compound, as a glucocorticoid, plays a role in modulating the expression of cell adhesion molecules (CAMs), which are crucial for leukocyte trafficking and inflammatory responses. Corticosteroids, including this compound, suppress inflammation by inhibiting the endothelial expression of adhesion molecules necessary for leukocyte extravasation into inflamed tissues. guidetoimmunopharmacology.orgctdbase.orgebiohippo.com

Specifically, glucocorticoids have been shown to inhibit the expression of endothelial-leukocyte adhesion molecule 1 (ELAM-1, also known as E-selectin) and intercellular adhesion molecule 1 (ICAM-1). For example, dexamethasone, another corticosteroid, markedly inhibited the lipopolysaccharide (LPS)-stimulated accumulation of mRNA for ELAM-1 and the expression of both ELAM-1 and ICAM-1. This inhibitory effect is mediated through the ligation of corticosteroid receptors and can be reversed by steroid antagonists like RU-486, indicating a receptor-dependent mechanism. ctdbase.org Furthermore, glucocorticoids regulate the expression of L-selectin and CD11/CD18 integrins on human neutrophil granulocytes. Dexamethasone has been observed to attenuate the platelet-activating factor (PAF)-induced changes in L-selectin downregulation and CD18 upregulation on neutrophils, suggesting a direct influence on neutrophil adhesiveness. nih.gov

Modulation of Immune Cell Functions (e.g., mononuclear cells, polymorphonuclear leukocytes)

Mononuclear Cells: Glucocorticoids prevent monocytes from undergoing apoptosis and inhibit the release of pro-inflammatory mediators from both monocytes and macrophages. In macrophages, these compounds promote phagocytosis and motility while simultaneously inhibiting adhesion, apoptosis, and oxidative burst. Studies with triggered human blood mononuclear cells (which include lymphocytes and monocytes) in culture demonstrate that glucocorticoids strongly diminish the production of various cytokines. fishersci.nonih.gov

Polymorphonuclear Leukocytes (PMNs): Glucocorticoids also significantly impact the function of polymorphonuclear leukocytes (PMNs), particularly neutrophils. PMNs are the most abundant leukocytes in circulation and serve as primary responders to tissue injury and infection. Glucocorticoids inhibit key neutrophil functions such as rolling, adhesion, and activation, which are crucial steps in their recruitment to inflammatory sites. fishersci.no The adhesive capacity of PMNs is mediated by the cell-surface expression and activation of adhesion receptors, including integrins. By modulating the expression of these adhesion molecules, this compound can reduce the recruitment and activity of immune cells, including T lymphocytes, macrophages, and eosinophils, at the site of inflammation. wikipedia.org

The comprehensive influence of this compound on these cellular processes underscores its role in mitigating inflammatory and immune responses.

Preclinical and in Vitro Investigations of Fluazacort S Biological Activities

Anti-inflammatory Efficacy in Experimental Models

As a synthetic glucocorticoid, Fluazacort is expected to exhibit significant anti-inflammatory efficacy in various experimental models, consistent with the known actions of this class of compounds. Glucocorticoids are widely used due to their ability to suppress the multiple inflammatory genes activated in chronic inflammatory diseases. nih.gov This suppression is primarily achieved by reversing histone acetylation of activated inflammatory genes through the binding of liganded glucocorticoid receptors to coactivators and the recruitment of histone deacetylase-2 (HDAC2) to the activated transcription complex. nih.gov

Acute exudative inflammation is characterized by increased vascular permeability, leading to the exudation of fluid and plasma proteins, and the transmigration of leukocytes into injured tissues. mdpi.com Common experimental models used to evaluate the inhibition of acute exudative inflammation include carrageenan-induced paw edema and pleurisy models in rodents. mdpi.commdpi.commdpi.comnih.gov

Carrageenan-induced paw edema: This is a widely used and reproducible model for acute inflammation. nih.gov Carrageenan, a non-antigenic phlogistic agent, induces an inflammatory response characterized by edema formation, which can be quantified by measuring paw volume. mdpi.comnih.gov Anti-inflammatory agents reduce this edema.

Pleurisy model: This model represents an exudative inflammation induced by phlogistic agents like carrageenan. wikipedia.org It allows for the evaluation of inflammatory phenomena such as fluid extravasation, leukocyte migration, and biochemical parameters in the exudate. wikipedia.org

While these models are standard for assessing anti-inflammatory agents, specific detailed research findings quantifying this compound's inhibitory effects in acute exudative inflammation models were not extensively found in the conducted searches.

Chronic granulomatous inflammation is a distinctive pattern of chronic inflammation characterized by the formation of granulomas, which are localized collections of activated macrophages (epithelioid cells) surrounded by lymphocytes. researchgate.netnih.gov This type of inflammation can arise from persistent infections or autoimmune conditions. researchgate.netnih.gov The cotton pellet-induced granuloma model in rats is a widely used experimental method for assessing the chronic anti-inflammatory activity of compounds. dntb.gov.ua In this model, the proliferative and exudative elements of chronic inflammation are evaluated by measuring the weight of the granulomatous tissue formed around the implanted cotton pellet. dntb.gov.ua

Glucocorticoids are known to be effective in managing inflammatory disorders, including those involving granuloma formation. nih.gov However, specific detailed research findings on this compound's attenuation of chronic granulomatous inflammation were not extensively found in the conducted searches.

Inhibition of Acute Exudative Inflammation Models

Enzyme Modulation and Metabolic Pathway Research

Glucocorticoids, including this compound, play a crucial role in regulating various physiological processes, including metabolism. ontosight.ai This involves their interaction with and modulation of various enzymes and metabolic pathways.

Drug metabolism primarily occurs in the liver and involves two main phases: Phase I and Phase II. googleapis.com Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing enzymes primarily responsible for Phase I metabolism, which involves the oxidation of xenobiotics, including many medications. wikipedia.orggoogleapis.comnih.govnih.gov The CYP3A family, particularly CYP3A4, is the most abundant and significant CYP isoform in the liver, metabolizing over 50% of medicines. nih.govnih.govmedsafe.govt.nz Glucocorticoids are known to induce the activity of CYP3A4. medsafe.govt.nz This induction can lead to increased metabolism of co-administered drugs that are substrates for CYP3A4, potentially affecting their therapeutic efficacy. nih.govmedsafe.govt.nz

While glucocorticoids generally influence CYP enzyme activity, specific detailed studies on this compound's metabolism by particular cytochrome P450 isoforms or the identification of its specific metabolites were not extensively found in the conducted searches.

Enzyme inhibitors are chemical substances that can bind to an enzyme and reduce or stop its catalytic activity. bioivt.commedcraveonline.com This inhibition can be reversible (competitive, uncompetitive, non-competitive) or irreversible. medcraveonline.com Enzyme inhibition studies are critical in drug discovery to predict potential drug-drug interactions, as the inhibition of drug-metabolizing enzymes can lead to decreased clearance and increased concentration of other co-administered drugs. bioivt.comnih.gov

The general principles of enzyme inhibition are well-established, and many drugs exert their therapeutic effects by inhibiting specific enzymes involved in disease pathways. medcraveonline.comnih.gov However, specific detailed research findings quantifying this compound's direct enzyme inhibition potential against particular enzymes (e.g., COX, LOX, or specific CYP isoforms as an inhibitor) were not extensively found in the conducted searches.

Studies on Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms and Metabolites)

Structure-Activity Relationship (SAR) and Potency Studies

Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity. wikipedia.org This analysis is fundamental in medicinal chemistry, allowing for the modification of a compound's chemical structure to alter or enhance its biological effect or potency. wikipedia.orgfrontiersin.org Quantitative Structure-Activity Relationships (QSAR) further refine this by building mathematical relationships between chemical structure and biological activity. wikipedia.org

This compound is noted to have a fluorinated structure, which is indicated to contribute to its higher potency compared to non-fluorinated corticosteroids. ontosight.ai This suggests that the fluorine atom plays a significant role in its pharmacological profile, likely by influencing its binding affinity to glucocorticoid receptors or its metabolic stability. While the general concept of SAR is crucial for drug development and is applied to various compounds, specific detailed SAR studies focusing on the impact of structural modifications of this compound on its potency or other biological activities were not extensively found in the conducted searches.

Comparative Analysis of Structural Modifications on Potency and Selectivity

The potency and selectivity of glucocorticoids, including this compound, are significantly influenced by specific structural modifications to their steroid nucleus. The fundamental structure required for glucocorticoid activity includes a 3-keto group, a double bond between carbons 4 and 5 (Δ4-5), and a hydroxyl group at the C11 position. uomustansiriyah.edu.iqresearchgate.netijdvl.comoncohemakey.com An additional double bond at the C1-C2 position (Δ1-2) has been shown to selectively enhance glucocorticoid activity. ijdvl.comresearchgate.net

Studies on other synthetic corticosteroids, such as mometasone (B142194) furoate (MF) and dexamethasone (B1670325) (DEX), illustrate how structural modifications impact glucocorticoid receptor (GR) binding affinity. For example, MF exhibits significantly higher GR binding affinity compared to DEX and cortisol, attributed to the introduction of a furoate group at the C-17α position. researchgate.net This enhanced affinity directly correlates with increased potency in cellular assays. researchgate.net

The following table exemplifies the differences in glucocorticoid receptor binding affinity among select corticosteroids, highlighting the impact of structural variations:

CompoundKi (nM) for GR Binding Affinity researchgate.net
Mometasone Furoate0.7
Dexamethasone8
Cortisol91

Role of Fluorination in Enhancing Glucocorticoid Activity

Fluorination is a key structural modification frequently employed in the design of synthetic glucocorticoids to enhance their biological activity. In this compound, the presence of a 9α-fluoro group is a notable feature. wikipedia.orgontosight.ai This specific halogenation significantly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqresearchgate.netoncohemakey.comresearchgate.net The increased potency is partly attributed to an electron-withdrawing effect on the nearby 11-hydroxyl group and an increased affinity for the glucocorticoid receptor. uomustansiriyah.edu.iqresearchgate.net

Beyond the 9α position, fluorination at the 6α position also contributes to increased potency. uomustansiriyah.edu.iqresearchgate.netijdvl.comresearchgate.net When halogenation occurs simultaneously at both C6 and C9 positions, the highest levels of potency are often observed. researchgate.netijdvl.com This demonstrates a synergistic effect of multiple halogenations on the steroid nucleus. While 9α-fluorination generally boosts activity, in some specific contexts, such as certain budesonide (B1683875) epimers, it might slightly decrease binding affinity, although the fluorinated compounds still exhibit higher activity compared to non-fluorinated counterparts like dexamethasone or triamcinolone (B434) acetonide. nih.gov

Cellular Models for Evaluating this compound’s Biological Impact

Cellular models are indispensable tools for evaluating the biological impact of this compound and other glucocorticoids in vitro. The primary mechanism of action for glucocorticoids involves binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. ontosight.ainih.govnih.gov Upon binding, the activated GR complex translocates to the nucleus, where it regulates the expression of numerous genes, influencing a wide array of cellular activities. ontosight.ainih.gov This genomic action is crucial for their anti-inflammatory and immunoregulatory effects, as it controls the expression of pro-inflammatory mediators and transcription factors. nih.govnih.gov

In vitro cellular assays are designed to measure these interactions and downstream effects. For instance, cell-based reporter assays are commonly employed to quantify GR transactivation and transrepression activities. researchgate.net An MMTV-driven luciferase reporter system can be used to assess GR transactivation, while an AP1-driven luciferase reporter is utilized to study GR transrepression. researchgate.net These systems allow researchers to determine dose-response curves and compare the efficacy and potency of different glucocorticoids at the cellular level. researchgate.net

Furthermore, specific cell lines can serve as models for investigating the impact of glucocorticoids on particular cell types. For example, the Jurkat T cell model can be used to study the potential effects of compounds like this compound on T cells in vitro. google.com Such models provide insights into how this compound might modulate cellular metabolism or induce cell death in activated immune cells, without involving systemic effects. google.comjustia.com

Advanced Analytical Chemistry Methodologies for Fluazacort Quantification and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating components within a mixture and assessing the purity of a compound. For Fluazacort, liquid chromatography techniques are particularly relevant due to its chemical nature.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation, identification, and quantification of pharmaceutical compounds. These methods are widely employed for assaying active ingredients, identifying degradation products, and profiling impurities iiab.me. The development of an HPLC or UPLC method involves optimizing parameters such as column chemistry, mobile phase composition (e.g., acetonitrile:water mixtures), pH, flow rate, and detection wavelength to achieve optimal resolution and sensitivity iiab.menih.govwikipedia.org.

For steroid compounds, reversed-phase HPLC (RP-HPLC) with C18 columns is a predominant method, often coupled with UV detection uni.lu. While specific HPLC or UPLC method parameters and detailed research findings for this compound were not found in the search results, related glucocorticoids like deflazacort (B1670188) have been successfully analyzed using RP-HPLC. For instance, a method for deflazacort utilized a C18 column with a mobile phase of acetonitrile:water (80:20, v/v) at a flow rate of 1.0 mL/min and UV detection at 244 nm uni.lu. UPLC offers advantages over HPLC, including higher resolution, greater sensitivity, and faster analysis times, making it a preferred method for complex sample analysis and stability-indicating assays. The principles applied to related steroids suggest that similar chromatographic conditions would be explored for this compound to achieve effective separation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and thermally stable compounds. For compounds like this compound, which may possess high polarity and relatively low volatility, chemical derivatization is often a prerequisite for GC-MS analysis. Derivatization converts the analyte into a more volatile and thermally stable form, enhancing its compatibility with the gas chromatographic environment, improving chromatographic intensity, and facilitating detection and structural elucidation.

Common derivatization reagents for steroids include silylation agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with hydroxyl, carboxyl, and amine functional groups to form trimethylsilyl (B98337) (TMS) ethers. Pyridine is often added as a basic catalyst to speed up the reaction, especially for sterically hindered groups. The derivatized sample is then injected into the GC-MS system, where the gas chromatograph separates the components, and the mass spectrometer provides mass-to-charge ratio information for identification and structural characterization. While specific GC-MS derivatization protocols and fragmentation patterns for this compound were not found, the general approach for glucocorticoids involves such derivatization to enable effective analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

Spectrometric and Spectroscopic Characterization

Spectrometric and spectroscopic techniques provide critical insights into the molecular structure, functional groups, and quantitative aspects of this compound.

Mass Spectrometry (MS) is an exceptionally sensitive analytical tool that provides accurate mass-to-charge ratio (m/z) data for molecules, crucial for determining molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS or UPLC-MS), it allows for the analysis of complex mixtures and provides structural information on components present even in small amounts. Tandem Mass Spectrometry (MS/MS) further enhances structural elucidation by fragmenting selected ions and analyzing their characteristic fragmentation patterns. This fragmentation provides detailed information about the connectivity of atoms within the molecule, aiding in the identification of unknown structures and confirmation of known ones. Electrospray ionization (ESI) is a commonly used soft ionization technique for pharmaceutical compounds, including steroids, in LC-MS/MS applications. While general applications of MS/MS for structural elucidation of impurities in related compounds like fluconazole (B54011) have been reported, specific MS/MS data for this compound's structural elucidation were not found in the provided search results. Predicted collision cross section (CCS) values for this compound have been calculated, which can be useful in ion mobility spectrometry-mass spectrometry (IMS-MS) for discriminating isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the complete chemical structure and conformation of organic molecules, including complex steroids like this compound. NMR provides detailed information about the number and type of atoms (e.g., hydrogen, carbon, fluorine) and their connectivity within the molecule through the analysis of chemical shifts, coupling constants, and signal integrations. Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are routinely used to assign resonances and establish the full molecular connectivity and stereochemistry. The unique structural features of this compound, including its steroid core, oxazole (B20620) ring, and various substituents, would yield a characteristic NMR spectrum. While this compound is mentioned in contexts where NMR spectroscopy is generally used for characterization, specific NMR spectral data (e.g., chemical shifts, coupling patterns) for this compound were not found in the search results.

Ultraviolet-Visible (UV/Vis) spectroscopy is a straightforward and widely used analytical technique for the quantitative determination of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within molecules, particularly those with conjugated systems or aromatic structures, which are present in many steroid compounds. The Beer-Lambert Law forms the basis of quantitative analysis using UV/Vis, stating that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.

Method development for UV/Vis quantitative analysis involves determining the maximum absorption wavelength (λmax) of the compound and establishing a calibration curve using standards of known concentrations. For related glucocorticoids, such as deflazacort, UV spectroscopic determination has been carried out at an absorption maximum of 244 nm using methanol (B129727) or ethanol (B145695) as a solvent, demonstrating linearity over a specific concentration range uni.lu. While this compound is expected to exhibit UV absorption due to its conjugated dienone system, specific λmax values or detailed quantitative method parameters for this compound itself were not found in the provided search results. Nevertheless, UV/Vis spectroscopy would be a fundamental tool for its routine quantitative analysis and purity checks, provided its characteristic absorption properties are established.

Theoretical and Computational Investigations of Fluazacort

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein, to form a stable complex. This method aims to predict the binding conformation of ligands within a target's binding pocket and estimate the binding affinity between the ligand and the protein using scoring algorithms googleapis.comeuropeanreview.org. It is an essential tool in structure-based drug design, with applications ranging from virtual high-throughput screening to pose prediction for lead optimization researchgate.net.

The process of molecular docking involves several key steps: preparing the receptor (e.g., cleaning and preparing the protein structure), preparing the ligand structure, and setting up the docking parameters to run simulations googleapis.comnih.gov. The output typically includes a binding score, which indicates the predicted strength of the interaction, and a predicted binding pose, illustrating how the ligand fits into the active site of the protein nih.govmdpi.com. Protein-ligand interaction modeling further delves into the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex mdpi.comnih.govrsc.org. Advanced models, including deep learning approaches, are being developed to improve the accuracy of protein-ligand interaction predictions by incorporating 3D structural information and leveraging large datasets of protein-ligand complexes rsc.orgnih.govmdpi.comchemrxiv.orgarxiv.org.

For Fluazacort, molecular docking studies could be employed to predict its binding mode and affinity to relevant glucocorticoid receptors or other potential protein targets. This would involve preparing the 3D structure of this compound and the target protein, followed by docking simulations to identify optimal binding poses and analyze the key residues involved in the interaction.

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over a fixed period, providing a dynamic view of the system's evolution wikipedia.org. Unlike static docking, MD simulations treat all entities (ligand, protein, solvent, ions) as flexible, allowing for the study of dynamic conformational changes and stability of protein-ligand complexes under physiological conditions, including temperature, pH, and the presence of water and ions researchgate.netwikipedia.orgmdpi.com.

The process typically begins with the receptor-ligand complex obtained from molecular docking simulations as the initial structure nih.govnih.govjustia.com. Topologies and parameter files for the complexes are generated, and the system is solvated with water molecules and neutralized with counter ions nih.govjustia.com. MD simulations can assess the stability of complexes by monitoring parameters such as root-mean-square deviation (RMSD) of protein Cα atoms and root-mean-square fluctuation (RMSF) of protein residues, as well as tracking hydrogen bonding interactions along the simulation trajectory biorxiv.orgplos.orgmdpi.comdovepress.comnih.govmdpi.commdpi.com. A stable trajectory and predictable patterns of interactions indicate a stable complex justia.com.

In the context of this compound, MD simulations of this compound-receptor complexes could provide crucial insights into the stability of its binding, the dynamic behavior of the receptor upon ligand binding, and the specific molecular interactions that persist over time. This would help in understanding the induced fit mechanisms and the long-term stability of the this compound-target complex, which are critical for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity nih.govjustia.commdpi.comgsconlinepress.com. The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features justia.com. By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds or guide the design of derivatives with improved properties nih.govmdpi.com.

QSAR models compare various properties of chemicals, such as charge, polarity, hydrogen-bonding patterns, lipophilicity, and volume, to determine if they are likely to have similar binding properties for a receptor epo.orggoogle.com. Both 2D and 3D QSAR models can be developed, correlating molecular descriptors with biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms nih.govmdpi.commdpi.complos.org. These models can highlight the influence of specific structural features or physicochemical properties on the observed activity nih.govmdpi.comgsconlinepress.comnih.gov.

For this compound, QSAR modeling could be applied to a series of its derivatives to identify the structural features that are critical for its glucocorticoid activity or other potential biological effects. This would involve synthesizing or designing this compound derivatives, experimentally determining their activities, and then building QSAR models to establish structure-activity relationships, which could then inform the design of more potent or selective compounds.

Predictive Modeling of Enzyme Inhibition Kinetics

Predictive modeling of enzyme inhibition kinetics involves using mathematical models and computational simulations to understand and forecast how drugs or compounds will affect enzyme activity mdpi.complos.org. This area is crucial in drug discovery for designing enzyme inhibitors that can modulate pathological processes plos.org. Enzyme kinetics provides a quantitative framework to describe the rates of enzyme-catalyzed reactions and how these rates are altered in the presence of inhibitors wolfram.commdpi.com.

Models derived from enzyme kinetics allow researchers to predict how inhibitors will behave in biological systems plos.org. This includes determining kinetic parameters such as dissociation constants (KI), maximum reaction velocities (Vmax), and Michaelis constants (Km) mdpi.commdpi.comwolfram.commdpi.com. Different types of inhibition (competitive, uncompetitive, mixed, non-competitive) can be distinguished and characterized using kinetic methods, often through graphical representations like Lineweaver-Burk plots or direct linear plots mdpi.commdpi.comwolfram.combiorxiv.orgarxiv.org. Predictive modeling also considers factors like the residence time of inhibitors and the potential for off-target inhibition, which can impact drug selectivity mdpi.comresearchgate.net.

While specific studies on this compound's enzyme inhibition kinetics are not detailed in the provided information, predictive modeling could be invaluable if this compound or its derivatives are found to inhibit specific enzymes. This would involve conducting in vitro enzyme assays to generate kinetic data, which could then be used to build mathematical models to predict inhibition constants and understand the mechanism of inhibition. Such models could guide the optimization of this compound's inhibitory properties and minimize undesirable off-target effects.

Future Research Avenues and Translational Perspectives on Fluazacort

Exploration of Novel Pharmacological Targets Beyond Canonical GR Activation

While the primary mechanism of glucocorticoids, including Fluazacort, involves binding to and activating the cytosolic glucocorticoid receptor (GR), leading to genomic effects such as gene transactivation and transrepression, emerging research suggests the involvement of non-canonical pathways and alternative targets. nih.govresearchgate.netscielo.org.ar These non-genomic effects can occur rapidly, often within minutes of exposure, and may or may not be dependent on the cytosolic or membrane-bound GR. researchgate.netmdpi.com

Non-genomic actions of glucocorticoids have been observed to influence various cellular processes, including ion transport and intracellular signaling cascades. For instance, some corticosteroids have been shown to stimulate cystic fibrosis transmembrane conductance regulator (CFTR)-mediated anion transport through adenylate cyclase-mediated mechanisms in a non-genomic fashion. nih.gov This suggests that this compound, like other glucocorticoids, might exert some of its physiological effects through rapid, non-transcriptional pathways.

Further exploration of these novel pharmacological targets beyond the classical GR activation could involve:

Investigating membrane-bound GRs: Some studies suggest the existence of membrane-bound GRs that can mediate rapid, non-genomic responses, potentially through G-protein coupled receptor signaling. frontiersin.orgresearchgate.net Understanding this compound's interaction with such receptors could unveil new avenues for therapeutic modulation.

Identifying interactions with other transcription factors or signaling molecules: Beyond direct DNA binding, the GR can interact with and inhibit other transcription factors, such as NF-κB, through protein-protein interactions (transrepression), which contributes to its anti-inflammatory effects. nih.govscielo.org.ardoc-events.nlmdpi.com Research could focus on identifying other transcription factors or signaling pathways that this compound might modulate, independent of its direct GR-DNA binding.

Exploring effects on ion channels or transporters: Given the observed non-genomic effects on ion transport with other glucocorticoids, investigating this compound's direct or indirect modulation of ion channels or transporters could reveal novel mechanisms of action, particularly in contexts like inflammation or fluid balance. nih.gov

Design and Development of Dissociated Glucocorticoid Receptor Agonists

A significant challenge with traditional glucocorticoid therapy is the occurrence of undesirable side effects, often linked to the transactivation pathway of GR signaling, which involves GR dimers binding to glucocorticoid response elements (GREs) to activate gene transcription. doc-events.nlwikipedia.orgoncotarget.com In contrast, the beneficial anti-inflammatory effects are largely attributed to the transrepression pathway, where the GR interacts with and inhibits other pro-inflammatory transcription factors like NF-κB. nih.govdoc-events.nlmdpi.comnih.gov

The concept of "dissociated glucocorticoid receptor agonists" (DIGRAs), now often referred to as selective glucocorticoid receptor modulators (SEGRMs) or selective glucocorticoid receptor agonists (SEGRAs), aims to develop compounds that preferentially activate the transrepression pathway while minimizing transactivation, thereby separating the therapeutic benefits from the adverse effects. wikipedia.orgoncotarget.comnih.gov this compound, as a glucocorticoid, provides a structural and mechanistic basis for understanding GR interactions. Research in this area involves:

Structure-activity relationship (SAR) studies: Detailed SAR studies of this compound and its derivatives can help identify specific structural motifs that favor transrepression over transactivation.

High-throughput screening for selective modulators: Developing and utilizing high-throughput screening assays that can differentiate between transactivation and transrepression activities are crucial for identifying novel SEGRMs. doc-events.nlnih.govoup.comnih.gov Such assays can monitor changes in GR maximal activity and EC50, allowing for the identification of compounds that selectively perturb GR transactivation. oup.com

Computational drug design: In silico methodologies, including molecular docking and molecular dynamics simulations, can be employed to design and predict novel compounds with desired dissociative properties by analyzing their binding to the GR and predicting their impact on downstream signaling pathways. frontiersin.orgnih.govnih.gov

Integration of Multi-Omics Data in this compound Mechanism Elucidation

Multi-omics approaches, which involve the comprehensive study of an organism at multiple molecular levels, offer a powerful strategy to gain a holistic understanding of this compound's mechanism of action and its effects on biological systems. scielo.org.mxmdpi.comamazon.comiarc.frresearchgate.netnih.govmdpi.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover complex molecular networks and identify novel biomarkers or pathways modulated by this compound. scielo.org.mxmdpi.comiarc.frresearchgate.netnih.govisaaa.org

This integration can provide a more comprehensive view of biological processes than any single 'omics' data type alone. mdpi.com For this compound research, multi-omics integration could involve:

Transcriptomics: Analyzing global gene expression patterns in response to this compound treatment to identify genes whose transcription is altered. scielo.org.mxmdpi.comamazon.comiarc.frresearchgate.netisaaa.org This can reveal both direct GR-mediated transcriptional changes and indirect effects on gene networks.

Proteomics: Identifying and quantifying the proteins present in cells or tissues after this compound exposure to understand changes in protein abundance, post-translational modifications, and protein-protein interactions. scielo.org.mxmdpi.comiarc.frresearchgate.netisaaa.org This can provide insights into the functional consequences of gene expression changes.

Metabolomics: Studying the complete set of low molecular weight metabolites to understand the metabolic pathways affected by this compound. scielo.org.mxmdpi.comiarc.frresearchgate.netisaaa.org This can reveal how this compound influences cellular metabolism and energy homeostasis.

Integrative analysis and machine learning: Advanced bioinformatics tools and machine learning algorithms are essential for integrating and analyzing the large, heterogeneous datasets generated by multi-omics studies. mdpi.comnih.govnih.gov This can help in identifying key molecular signatures, predicting therapeutic responses, and elucidating underlying pathogenic changes. nih.govnih.gov

An example of how multi-omics data can be integrated is shown in the table below, illustrating the complementary information provided by different omics technologies:

Table 1: Complementary Information from Multi-Omics Technologies

Omics TechnologyInformation ProvidedRelevance to this compound Research
Genomics DNA sequence, genetic variations, structural organization iarc.frisaaa.orgIdentifying genetic predispositions to this compound response or resistance, understanding GR gene variants.
Transcriptomics Gene expression levels (mRNA, non-coding RNA) scielo.org.mxmdpi.comisaaa.orgIdentifying genes regulated by this compound, understanding transcriptional networks, assessing GR-mediated gene activation/repression.
Proteomics Protein abundance, modifications, interactions scielo.org.mxmdpi.comisaaa.orgUnderstanding functional protein changes, identifying direct and indirect protein targets of this compound, assessing GR protein dynamics.
Metabolomics Small molecule metabolites, metabolic pathways scielo.org.mxmdpi.comisaaa.orgElucidating this compound's impact on cellular metabolism, identifying metabolic biomarkers of response or side effects.

Innovations in Drug Discovery and Development Methodologies Applied to this compound Research

The field of drug discovery and development is continuously evolving, with innovations aimed at accelerating the identification, optimization, and translation of new therapeutic agents. frontiersin.orguu.nlhumanspecificresearch.org Applying these advanced methodologies to this compound research can enhance the understanding of its pharmacological profile and guide the development of improved glucocorticoid-based therapies.

Key innovations applicable to this compound research include:

High-throughput screening (HTS): HTS platforms enable the rapid screening of large chemical libraries to identify compounds that modulate GR activity or other relevant targets. mdpi.comoup.comnih.gov This can be used to discover novel this compound analogs with improved selectivity or potency.

Computational drug design (CADD): CADD methodologies, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity of this compound and its derivatives to the GR, design new compounds with desired properties, and optimize existing lead compounds. frontiersin.orgnih.govnih.govkarger.com This in silico approach can significantly reduce the time and cost associated with experimental screening.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can analyze vast datasets from chemical spaces and biological experiments to identify hit and lead compounds, predict drug-protein interactions, and optimize drug structures. nih.gov These technologies can accelerate target validation and drug design for this compound-related compounds, even predicting polypharmacology to design safer molecules. nih.gov

Advanced cellular and in vitro models: Utilizing sophisticated cell-based assays, organoids, and patient-derived tissue explants can provide more physiologically relevant models for studying this compound's effects and identifying potential biomarkers. cancerresearchhorizons.com

Phenotype-based drug discovery: Instead of focusing solely on a specific molecular target, this approach involves screening compounds to identify those that elicit a desired effect on a disease phenotype. humanspecificresearch.org This could be applied to this compound research to identify novel applications or optimize its effects in complex inflammatory conditions.

These innovative methodologies, when applied to this compound research, hold the potential to deepen the understanding of its complex pharmacology, identify new therapeutic opportunities, and contribute to the development of more effective and safer glucocorticoid-based treatments.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. How to design a reproducible experimental protocol for evaluating Fluazacort’s anti-inflammatory efficacy in preclinical models?

  • Methodological Answer : Begin by defining the research objective using the PICOT framework (Population: e.g., murine models; Intervention: this compound dosage; Comparison: standard corticosteroids; Outcome: cytokine suppression; Time: 4–8 weeks). Ensure consistency in animal strain selection, dosage administration routes (oral vs. intraperitoneal), and control groups. Document all procedures in alignment with reproducibility guidelines, including detailed characterization of this compound batches (e.g., purity ≥98% via HPLC) and environmental variables (e.g., housing conditions) . Use randomized block designs to minimize bias and include power analyses to determine sample sizes .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Emax models) to quantify EC50 values. For skewed data, use nonparametric alternatives like the Kruskal-Wallis test. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests. Include confidence intervals for dose-response curves and adjust for multiple comparisons using Benjamini-Hochberg corrections .

Q. How to ensure rigorous validation of this compound’s pharmacokinetic parameters in human trials?

  • Methodological Answer : Use crossover or parallel-group designs with stratified randomization by demographic factors (age, BMI). Employ LC-MS/MS for plasma concentration measurements, validated per FDA guidelines (accuracy ±15%, precision ≤20%). Calculate AUC, Cmax, and t1/2 using non-compartmental analysis (NCA) in software like Phoenix WinNonlin. Pre-register protocols on platforms like ClinicalTrials.gov to mitigate reporting bias .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s mechanism of action across different cell lines?

  • Methodological Answer : Conduct pathway enrichment analysis (e.g., GO, KEGG) on transcriptomic data to identify cell-specific signaling cascades. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing. Use meta-analysis frameworks to aggregate disparate results, applying random-effects models to account for heterogeneity. Cross-reference with protein interaction databases (e.g., STRING) to map context-dependent regulatory networks .

Q. What strategies optimize this compound’s therapeutic index in comorbid populations (e.g., diabetic patients)?

  • Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to quantify drug-drug interaction risks. Use physiologically based pharmacokinetic (PBPK) simulations in software like GastroPlus to predict absorption changes under hyperglycemic conditions. Validate with in vitro assays (e.g., CYP450 inhibition) and adjust dosing regimens via Monte Carlo simulations .

Q. How to integrate multi-omics data to predict this compound resistance in chronic inflammatory diseases?

  • Methodological Answer : Combine RNA-seq, proteomics, and methylome data using machine learning pipelines (e.g., LASSO regression, random forests). Prioritize features with SHAP values to identify resistance biomarkers. Validate in patient-derived organoids or 3D co-culture systems. Use public repositories (e.g., GEO, PRIDE) for cross-study validation and apply FAIR principles for data sharing .

Guidelines for Methodological Rigor

  • Literature Synthesis : Systematically map gaps using tools like PRISMA for scoping reviews, prioritizing high-impact journals (e.g., Journal of Steroid Biochemistry) .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human trials .
  • Data Transparency : Share raw data in repositories like Zenodo or Figshare with DOI assignment, ensuring alignment with FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.